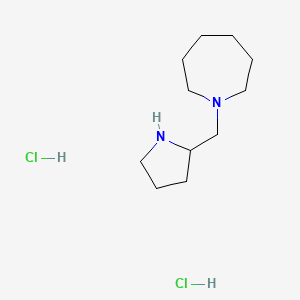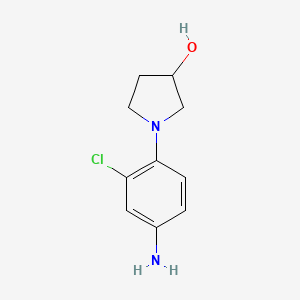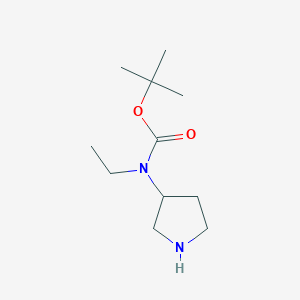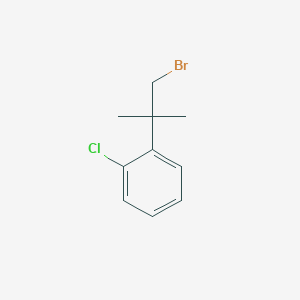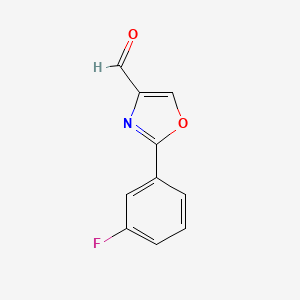
3-Pyrrolidinylmethyl 2-furoate hydrochloride
Overview
Description
3-Pyrrolidinylmethyl 2-furoate hydrochloride, commonly known as PFMH, is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.67 g/mol . It has been extensively studied for its biological properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H14ClNO3 . Detailed structural analysis such as bond lengths, angles, and conformational properties would require more specific studies or computational modeling.Scientific Research Applications
Synthesis and Chemical Modification
Research has explored the synthesis and chemical modification of cellulose furoates, highlighting the role of furoate derivatives in creating modified cellulose materials with potential applications in biodegradable plastics and pharmaceutical carriers (Köhler & Heinze, 2007). Additionally, the study on the conversion of 3-imidazo[1,2-a]pyridinylidene furan-2-ones into pyrrol-2-one analogs under moderate pressure conditions demonstrates the utility of pyrrolidinylmethyl structures in synthesizing novel organic compounds, potentially applicable in drug development and materials science (Masurier et al., 2016).
Materials Science and Corrosion Inhibition
Furoate derivatives have been investigated for their potential applications in materials science, particularly in the field of corrosion inhibition. A study on the spectral and thermal properties of 4-(phenyldiazenyl)phenyl 2-furoate demonstrates its effectiveness as a corrosion inhibitor for carbon steel in saline waters, indicating the utility of furoate compounds in protecting industrial materials (Moanță et al., 2013).
Pharmaceutical Applications
The synthesis and evaluation of furo[3,2-b]pyridines for their cytotoxic properties against cancer cell lines underscore the potential pharmaceutical applications of compounds related to 3-Pyrrolidinylmethyl 2-furoate hydrochloride. These studies reveal the capacity of such compounds to act as anticancer agents, providing a pathway for the development of new therapeutic drugs (Laxmi et al., 2020).
Analytical Chemistry and Sensing Applications
Research into pyridine/pyridinium symmetrical bisamides, including furan-based bisamides, highlights their application in supramolecular gelators capable of selective sensing of ions and molecules. These findings suggest potential applications in environmental monitoring, food safety analysis, and diagnostic tools (Panja et al., 2018).
Biochemical Analysis
Cellular Effects
The effects of 3-Pyrrolidinylmethyl 2-furoate hydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it may alter gene expression patterns, leading to changes in the production of specific proteins. These effects highlight the potential of this compound as a tool for studying cellular processes and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the cellular environment, ultimately affecting cell function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to sustained changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function .
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(9-2-1-5-13-9)14-7-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKQNOAMDZFDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



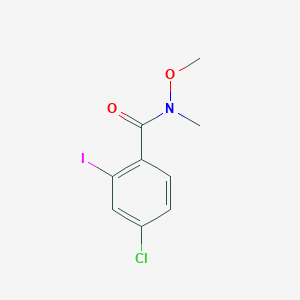
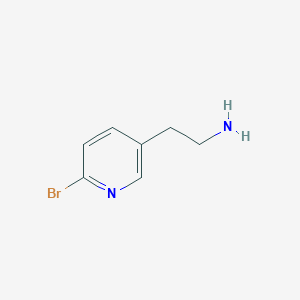
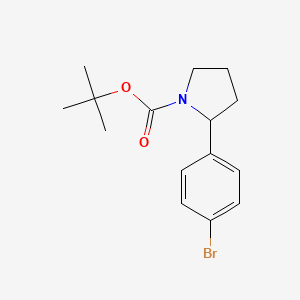

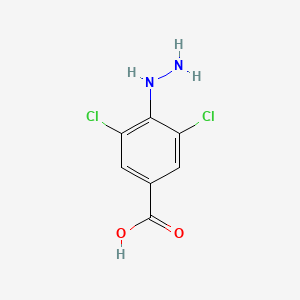
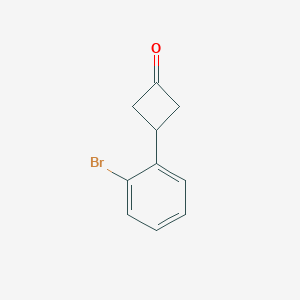
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
